Fmoc-d-lys(palm)-oh

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

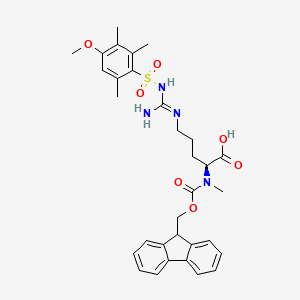

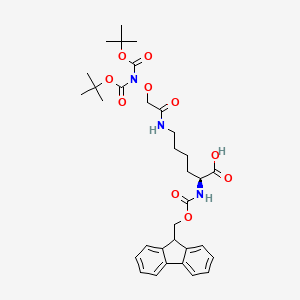

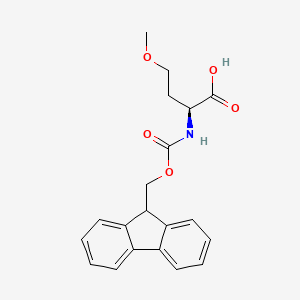

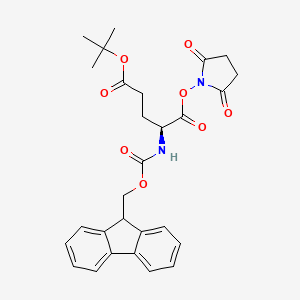

Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. The this compound molecule has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Fmoc-d-lys(palm)-oh is not fully understood. However, studies have shown that this peptide can interact with cell membranes and can be internalized by cells. This compound has also been shown to have antibacterial properties, and it can disrupt bacterial cell membranes.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. Studies have shown that this peptide can self-assemble into nanofibers, which can be used as scaffolds for tissue engineering. This compound has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains. Additionally, this peptide has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Fmoc-d-lys(palm)-oh in lab experiments is its versatility. This peptide can be easily modified to incorporate various functional groups for specific applications. Additionally, this compound is stable in various conditions, making it suitable for use in different experimental settings. However, one of the limitations of using this peptide is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Fmoc-d-lys(palm)-oh. One potential application is in the field of drug delivery, where this peptide can be used to target specific cells and tissues for the delivery of drugs. Additionally, this compound can be used in the development of novel biomaterials with unique properties, such as self-healing and self-assembling properties. Furthermore, the antibacterial properties of this peptide can be explored further for the development of new antibacterial agents. Finally, the antioxidant properties of this compound can be studied further for potential applications in the treatment of oxidative stress-related diseases.

Conclusion:

This compound is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. This compound has potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. The versatility and stability of this peptide make it suitable for use in different experimental settings. Future research on this peptide can lead to the development of novel biomaterials, antibacterial agents, and potential treatments for oxidative stress-related diseases.

Synthesis Methods

Fmoc-d-lys(palm)-oh can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. In solution-phase peptide synthesis, the peptide is synthesized in a solution by coupling the amino acids together. The this compound molecule is synthesized by coupling Fmoc-d-lysine with palmitic acid. This process involves the protection of the amino group of lysine with Fmoc, followed by coupling with palmitic acid. The final product is deprotected to obtain this compound.

Scientific Research Applications

Fmoc-d-lys(palm)-oh has been studied for its potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. This peptide has been used as a building block for the synthesis of novel biomaterials with unique properties, such as self-assembling properties, biocompatibility, and biodegradability. It has also been used as a drug delivery vehicle due to its ability to target specific cells and tissues. Additionally, this compound has been used in bioconjugation studies to attach various functional groups to the peptide for specific applications.

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCUQJUXKWZEE-UUWRZZSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.